Reversible Competitive Mechanism vs. Covalent Irreversible Inhibition (PTP Inhibitor I)
PTP Inhibitor IV acts as a reversible, competitive, active-site-directed inhibitor, whereas PTP Inhibitor I is a covalent, irreversible inhibitor . Kinetic studies with DUSP14 confirm that PTP Inhibitor IV binds competitively to the catalytic site, allowing for reversible target engagement [1]. In contrast, PTP Inhibitor I covalently modifies the catalytic cysteine residue of PTPs, resulting in permanent inactivation [2]. This mechanistic divergence is critical for experimental designs requiring washout studies or temporal control of phosphatase activity.
| Evidence Dimension | Mechanism of PTP Inhibition |
|---|---|
| Target Compound Data | Reversible, competitive, active-site directed; Ki not reported for PTP Inhibitor IV |
| Comparator Or Baseline | PTP Inhibitor I: Covalent, irreversible; Ki = 43 μM for SHP-1(ΔSH2), 42 μM for PTP1B |
| Quantified Difference | Reversible vs. Irreversible mechanism; Ki values for PTP Inhibitor I are approximately 20-fold higher than the IC50 of PTP Inhibitor IV for SHP2 and PTP1B, reflecting distinct binding modes. |
| Conditions | In vitro phosphatase assays using recombinant SHP-1, SHP-2, and PTP1B; kinetic analysis with DUSP14 and pNPP substrate |
Why This Matters
Procurement of a reversible inhibitor is essential for experiments requiring reversible target modulation, washout controls, or detailed kinetic analyses, whereas irreversible inhibitors preclude such studies.
- [1] Park JE, et al. PTP inhibitor IV protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14). Biochem Biophys Res Commun. 2009;387(4):795-799. View Source
- [2] Biotool. PTP Inhibitor I Product Datasheet. CAS 2491-38-5. View Source
